molecular formula C15H19N3O3S B2419557 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide CAS No. 2192744-80-0

4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2419557
CAS No.: 2192744-80-0
M. Wt: 321.4
InChI Key: YILHHMZBJOAUDW-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide, also known as EMD 57283, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide drugs, which are commonly used as antimicrobial agents. However, the focus of

Scientific Research Applications

Photodynamic Therapy Applications

The study of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrates their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Agents

Derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. Certain derivatives, particularly those with xanthone benzenesulfonamide hybrid structures, have shown potential as lead anticancer agents, suggesting a possible application of similar benzenesulfonamide compounds in cancer research (Motavallizadeh et al., 2014).

Antimicrobial Applications

Novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides have been synthesized and tested for their antimycobacterial activity. This research indicates the potential use of benzenesulfonamide derivatives in developing treatments against Mycobacterium tuberculosis, with certain compounds showing significant activity (Ghorab et al., 2017).

Enzyme Inhibition and Drug Discovery

Research into benzenesulfonamide derivatives also includes their application as enzyme inhibitors, which can be a critical aspect of drug discovery. For example, Schiff base derivatives of sulfa drugs have been explored for their inhibitory effects on various enzymes, indicating their potential in developing new therapeutic agents (Alyar et al., 2019).

Mechanism of Action

Target of Action

The primary targets of sulfonamides, such as 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide, are enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to replace PABA in the enzyme, thereby inhibiting the formation of dihydrofolate and tetrahydrofolate . This inhibition subsequently hinders bacterial DNA growth and cell division or replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid, a vital component in the production of nucleic acids in bacteria . This disruption affects the biochemical pathways involved in bacterial DNA synthesis, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of the action of sulfonamides is the inhibition of bacterial growth and replication . This bacteriostatic effect is due to the disruption of folic acid synthesis, which is essential for bacterial DNA synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. Large doses of sulfonamides may cause strong allergic reactions, with the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .

Properties

IUPAC Name

4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-5-12-6-8-13(9-7-12)22(19,20)18-14-10(2)16-15(21-4)17-11(14)3/h6-9,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILHHMZBJOAUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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